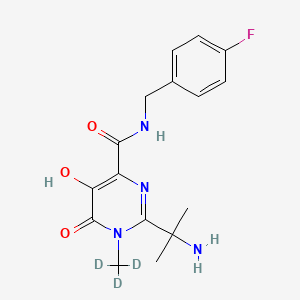

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3

Übersicht

Beschreibung

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the pyrimidine ring, introduction of the fluorophenyl group, and incorporation of the trideuteriomethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has shown promise in pharmacological applications, particularly as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives. It may exhibit activities against various diseases, including cancer and infectious diseases.

Case Study : A study on related pyrimidine compounds demonstrated their efficacy as inhibitors of specific enzymes involved in cancer cell proliferation. The inhibitory effects were attributed to the presence of functional groups that enhance binding affinity to target sites .

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. Its potential as a non-nucleoside inhibitor of reverse transcriptase in HIV has been explored, suggesting that modifications in its structure could lead to enhanced antiviral activity.

Case Study : A related compound was evaluated for its ability to inhibit HIV replication in vitro, showing significant potency at nanomolar concentrations without cytotoxic effects . This suggests that similar derivatives could be developed for therapeutic use against HIV.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective effects, which can be beneficial in treating neurodegenerative diseases.

Case Study : Research into similar pyrimidine derivatives has indicated their role as selective inhibitors of neural nitric oxide synthase, which is implicated in neurodegeneration. These findings highlight the potential for developing neuroprotective agents from this class of compounds .

Wirkmechanismus

The mechanism of action of 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Aminopropan-2-yl)-4-fluoroaniline: Shares the aminopropyl and fluorophenyl groups but lacks the pyrimidine core.

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group and is used as a PPAR agonist.

Uniqueness

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3 is unique due to its combination of a pyrimidine core, fluorophenyl group, and trideuteriomethyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Biologische Aktivität

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide-d3, commonly referred to as a derivative of pyrimidine compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to known pharmacological agents and has been investigated for its role in various therapeutic applications, particularly in the context of HIV integrase inhibition and antibacterial properties.

- Molecular Formula : C16H19FN4O3

- Molecular Weight : 334.35 g/mol

- CAS Number : 518048-03-8

- Melting Point : 188–189.3 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its inhibitory effects on HIV integrase and its antibacterial properties. Below are detailed findings from various studies.

1. HIV Integrase Inhibition

Research indicates that the compound acts as an intermediate in the synthesis of labeled HIV integrase inhibitors. Integrase is a key enzyme in the HIV replication cycle, making it a critical target for antiretroviral therapy. The compound's structural features suggest it may effectively inhibit this enzyme, although specific IC50 values and kinetic parameters are yet to be fully elucidated.

2. Antibacterial Activity

The compound has shown promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have demonstrated that modifications to the pyrimidine structure can enhance its potency against bacterial topoisomerases, which are essential for DNA replication and repair in bacteria.

Research Findings and Case Studies

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Topoisomerases : The compound binds to bacterial topoisomerases, leading to the stabilization of enzyme-DNA complexes that ultimately disrupt DNA replication.

- Interference with Viral Replication : By inhibiting HIV integrase, the compound prevents the integration of viral DNA into the host genome, thereby halting viral replication.

Eigenschaften

IUPAC Name |

2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLZTHZLYFFVIJ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.